molecular formula C47H89N2O9P B1502578 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate CAS No. 110796-31-1

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

Cat. No.: B1502578
CAS No.: 110796-31-1
M. Wt: 857.2 g/mol
InChI Key: OVCGTEBXOCFVEO-OHRCZFALSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a molecular formula of CHNOP and an average mass of 776.034 Da . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, etc., are not available .

Scientific Research Applications

Lubricant Additives

The chemical structure similar to 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate has been utilized in the synthesis of novel ionic liquids as multifunctional lubricant additives. These additives, when incorporated into poly-alpha-olefin, can significantly enhance the anti-corrosion and anti-rust performance of base oil. They also contribute to improving the anti-wear performance and load-carrying capacity of the lubricant, demonstrating the potential of such compounds in tribological applications (Ma Rui et al., 2020).

Biological Properties in Medicinal Chemistry

Compounds with a structure related to this compound have been studied for their biological properties. These include their application in the synthesis of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, which have potential as biologically active nucleotides. Such compounds can act as prodrugs for antiviral medications, showcasing the versatility of these chemicals in medicinal applications (S. Farrow et al., 1990).

Mechanism of Action

Target of Action

The primary target of 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate, also known as 18:1 Caproylamine PE, is the biological phospholipid membrane . This compound is a liposome that simulates the biological phospholipid membrane . Liposomes are the main component of vesicles with concentric phospholipid bilayer membranes .

Mode of Action

The compound interacts with its target, the biological phospholipid membrane, by integrating into the membrane structure . Highly polar water-soluble payloads can be trapped in the internal aqueous space of liposomes, while lipophilic payloads can partition into and become part of the lipid bilayer . This property is especially useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .

Biochemical Pathways

The compound affects the delivery of drugs and other substances to cells. By integrating into the phospholipid bilayer of liposomes, it can facilitate the delivery of both water-soluble and lipophilic payloads . This can affect various biochemical pathways, depending on the specific payloads being delivered.

Pharmacokinetics

As a liposome, it is known to improve the bioavailability of payloads by facilitating their delivery across biological barriers .

Result of Action

The molecular and cellular effects of 18:1 Caproylamine PE’s action depend on the specific payloads being delivered. For example, when used to deliver antisense oligonucleotides, it can help overcome issues such as inefficient cellular uptake and rapid loss in the body .

Action Environment

The action, efficacy, and stability of 18:1 Caproylamine PE can be influenced by various environmental factors. For instance, the compound is hygroscopic and light-sensitive . Therefore, it should be stored under recommended conditions to maintain its stability .

Future Directions

The future directions for the study and application of this compound are not clear from the available information .

Biochemical Analysis

Biochemical Properties

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in lipid metabolism, such as lipases and phospholipases, facilitating the hydrolysis of lipid molecules. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate specific signaling pathways that promote cell proliferation and survival, while inhibiting pathways that lead to apoptosis . Furthermore, it affects gene expression by regulating the transcription of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby modulating their activity . Changes in gene expression are also observed, with the compound influencing the transcription of genes involved in key cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cell proliferation and survival . At high doses, toxic or adverse effects may be observed, including cell death and tissue damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as lipases and phospholipases, facilitating the breakdown of lipid molecules . Additionally, it influences metabolic flux and metabolite levels, contributing to the regulation of cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCGTEBXOCFVEO-OHRCZFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H89N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677161
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110796-31-1
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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